4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2F2N2 It is a pyrazole derivative characterized by the presence of bromine and bromodifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromodifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Dehalogenated pyrazoles.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyrazole ring can interact with various biological pathways, potentially modulating enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 4-Bromo-3,5-dimethyl-1H-pyrazole
Uniqueness
4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6Br2F2N2 |
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Molecular Weight |
303.93 g/mol |
IUPAC Name |
4-bromo-1-[bromo(difluoro)methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H6Br2F2N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3 |
InChI Key |
RCFGGPFWYYHYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)(F)Br)C)Br |
Origin of Product |
United States |
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